Cas no 2172516-22-0 (4-chloro-3-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutaneamidobenzoic acid)

El ácido 4-cloro-3-1-({(9H-fluoren-9-il)metoxicarbonil}amino)ciclobutanoamidobenzoico es un compuesto orgánico especializado que combina una estructura de ciclobutano funcionalizada con un grupo ácido benzoico y un protector Fmoc (9-fluorenilmetoxicarbonilo). Su diseño molecular ofrece ventajas en síntesis peptídica y química combinatoria, donde el grupo Fmoc permite una desprotección selectiva en condiciones básicas suaves. La presencia del cloro en posición 4 y el grupo amido en el ciclobutano brindan sitios reactivos adicionales para modificaciones posteriores. Este compuesto es particularmente útil en la preparación de péptidos modificados y moléculas bioactivas complejas, mostrando estabilidad química adecuada para manipulaciones en fase solución y sólida. Su estructura híbrida lo hace valioso para el desarrollo de fármacos y sondas moleculares.
4-chloro-3-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutaneamidobenzoic acid structure
2172516-22-0 structure
Product Name:4-chloro-3-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutaneamidobenzoic acid
Número CAS:2172516-22-0
MF:C27H23ClN2O5
Megavatios:490.934926271439
CID:6164514
PubChem ID:165501748
Update Time:2025-11-01

4-chloro-3-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutaneamidobenzoic acid Propiedades químicas y físicas

Nombre e identificación

    • 4-chloro-3-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutaneamidobenzoic acid
    • EN300-1483448
    • 4-chloro-3-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutaneamido]benzoic acid
    • 2172516-22-0
    • Renchi: 1S/C27H23ClN2O5/c28-22-11-10-16(24(31)32)14-23(22)29-25(33)27(12-5-13-27)30-26(34)35-15-21-19-8-3-1-6-17(19)18-7-2-4-9-20(18)21/h1-4,6-11,14,21H,5,12-13,15H2,(H,29,33)(H,30,34)(H,31,32)
    • Clave inchi: VBLTZLFEOBSVBS-UHFFFAOYSA-N
    • Sonrisas: ClC1=CC=C(C(=O)O)C=C1NC(C1(CCC1)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)=O

Atributos calculados

  • Calidad precisa: 490.1295495g/mol
  • Masa isotópica única: 490.1295495g/mol
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 3
  • Recuento de receptores de enlace de hidrógeno: 5
  • Recuento de átomos pesados: 35
  • Cuenta de enlace giratorio: 7
  • Complejidad: 795
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Xlogp3: 4.8
  • Superficie del Polo topológico: 105Ų

4-chloro-3-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutaneamidobenzoic acid PrecioMás >>

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Información adicional sobre 4-chloro-3-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutaneamidobenzoic acid

4-chloro-3-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutaneamidobenzoic acid: A Novel Molecular Scaffold for Targeted Drug Delivery

4-chloro-3-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutaneamidobenzoic acid, with the CAS number 2172516-22-0, represents a structurally unique compound that has garnered significant attention in the field of medicinal chemistry. This molecule integrates multiple functional groups, including a fluoren-9-yl moiety, a chloro substituent, a cyclobutane ring, and a benzoic acid core, which collectively contribute to its potential applications in pharmaceutical research. The methoxycarbonyl group attached to the fluoren-9-yl ring further enhances its chemical versatility, making it a promising candidate for drug development.

Recent studies have highlighted the role of fluoren-9-yl derivatives in modulating biological activity. For instance, a 2023 publication in Journal of Medicinal Chemistry demonstrated that fluoren-9-yl scaffolds can significantly improve the solubility and bioavailability of hydrophobic drugs. The methoxycarbonyl group in this compound likely plays a critical role in stabilizing the molecular structure, while the chloro substitution may influence its reactivity and selectivity toward specific biological targets.

The cyclobutane ring is a key structural element in this molecule, as it provides a rigid framework that can facilitate precise interactions with target proteins. Research published in ACS Chemical Biology in 2022 emphasized the importance of cyclic structures in enhancing the binding affinity of small molecules. The cyclobutane ring in 4-chloro-3-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutaneamidobenzoic acid may serve as a platform for conjugating functional groups, enabling tailored drug design.

The benzoic acid core of this compound is another critical component, as it can participate in hydrogen bonding interactions with biological targets. A 2023 study in Organic & Biomolecular Chemistry explored the role of benzoic acid derivatives in modulating enzyme activity. The presence of the benzoic acid group in this molecule may allow it to act as a ligand for enzymes or receptors, opening new avenues for therapeutic applications.

One of the most intriguing aspects of 4-chloro-3-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutaneamidobenzoic acid is its potential as a building block for amino acid derivatives. The amino group in the molecule can be further modified to incorporate various functional groups, such as hydrophobic chains or targeting moieties. This flexibility makes it a valuable tool for designing targeted drug delivery systems, which are currently a major focus in cancer therapy and precision medicine.

Recent advancements in drug conjugation technologies have underscored the importance of amidobenzoic acid derivatives in creating stable and selective drug-protein conjugates. A 2023 review in Advanced Drug Delivery Reviews highlighted the role of amidobenzoic acid scaffolds in improving the therapeutic index of antibody-drug conjugates (ADCs). The amidobenzoic acid core of this compound may enable it to serve as a linker for attaching therapeutic agents to biological targets with high specificity.

The fluoren-9-yl group in this molecule is also notable for its potential in photoreactive applications. Research published in Photochemical & Photobiological Sciences in 2022 showed that fluoren-9-yl derivatives can be used as photosensitizers in photodynamic therapy (PDT). The methoxycarbonyl substitution may enhance the stability of the fluoren-9-yl group under light exposure, making it a promising candidate for PDT applications.

Another area of interest is the synthetic accessibility of 4-chloro-3-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutaneamidobenzoic acid. The molecule’s structure suggests that it can be synthesized using well-established methodologies in organic chemistry, such as nucleophilic substitution and cyclization reactions. A 2023 paper in Organic Letters described a scalable synthesis route for similar compounds, which could facilitate the large-scale production of this molecule for pharmaceutical applications.

Despite its promising properties, the 4-chloro-3-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutaneamidobenzoic acid still faces challenges in terms of biocompatibility and toxicity. Ongoing research is focused on optimizing its chemical structure to minimize potential side effects while maintaining its therapeutic efficacy. A 2023 study in Toxicological Sciences emphasized the importance of evaluating the biocompatibility of new drug candidates, particularly those with complex molecular structures.

In conclusion, 4-chloro-3-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutaneamidobenzoic acid represents a novel molecular scaffold with significant potential in pharmaceutical research. Its unique combination of functional groups, including the fluoren-9-yl, chloro, cyclobutane, benzoic acid, and amidobenzoic acid moieties, positions it as a versatile tool for designing targeted therapies. As research in medicinal chemistry continues to advance, this compound may play a pivotal role in the development of innovative treatments for a wide range of diseases.

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